9-allyl-N-benzyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-benzyl-9-prop-2-enylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-8-20-11-19-13-14(17-10-18-15(13)20)16-9-12-6-4-3-5-7-12/h2-7,10-11H,1,8-9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPBXATQAZYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purin-6-Amine Derivatives
Structural Analysis
- Substituent Effects: The allyl group in the target compound provides a reactive site for Michael additions or oxidation, unlike saturated alkyl chains (e.g., isopropyl in or heptyl in ). This unsaturation may improve binding to enzymes with hydrophobic pockets or catalytic cysteine residues. The benzyl group at N6 is conserved in several analogs (e.g., ), contributing to π-π stacking interactions with aromatic residues in biological targets. Substituted benzyl groups (e.g., 3,4,5-trimethoxybenzyl in ) further modulate electronic and steric properties.
Q & A
Q. What are the standard synthetic routes for 9-allyl-N-benzyl-9H-purin-6-amine?
The synthesis typically involves sequential alkylation and substitution reactions. For example:
- Alkylation at the 9-position : Reacting adenine derivatives with allyl bromide under basic conditions (e.g., NaH/DMF) introduces the allyl group .
- Benzylation at the N6-position : Benzyl chloride or bromide is used in the presence of a base (e.g., K₂CO₃) to functionalize the amine group .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (ethanol/water) ensures high purity . Key variables: Solvent polarity, reaction temperature (60–100°C), and stoichiometric ratios of reactants influence yields (typically 50–70%) .
Q. How is the molecular structure of this compound characterized?
A combination of spectroscopic and crystallographic methods is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm; benzyl aromatic protons at δ 7.2–7.4 ppm) .
- X-ray Crystallography : Resolves bond lengths (e.g., C9–N1 ≈ 1.35 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (theoretical m/z: 279.3 g/mol) .
Advanced Research Questions
Q. How can tautomeric equilibria of this compound be analyzed?
Tautomerism is studied via:
- Dynamic NMR : Observes proton exchange between amino and imino forms in DMSO-d₆ or CDCl₃ at variable temperatures .
- X-ray Diffraction : Identifies dominant tautomers in the solid state (e.g., N6-amine tautomer prevalence due to hydrogen bonding) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict relative stability of tautomers .
Q. What experimental strategies are used to evaluate its enzyme inhibition activity?
Example protocol for acetylcholinesterase (AChE) inhibition:
- Assay Setup : Mix compound (0.1–100 µM) with AChE (from electric eel), DTNB, and acetylthiocholine in phosphate buffer (pH 8.0).
- Kinetic Analysis : Monitor absorbance at 412 nm for 10 min; calculate IC₅₀ values using nonlinear regression .
- Control : Compare with donepezil (IC₅₀ ≈ 10 nM). Reported derivatives show moderate activity (IC₅₀: 20–50 µM) .
Q. How are structure-activity relationships (SARs) explored for this compound?
SAR studies involve:
- Substituent Variation : Modify allyl (e.g., replace with propyl) or benzyl groups (e.g., add electron-withdrawing Cl or OCH₃) .
- Biological Screening : Test derivatives against targets (e.g., kinases, nucleic acids) to identify pharmacophores.
| Derivative | Substituent (R) | AChE Inhibition (%) at 100 µM |
|---|---|---|
| 9-Allyl-N-benzyl | Allyl, Benzyl | 15% |
| 9-Ethyl-N-(4-Cl-benzyl) | Ethyl, 4-Cl-Benzyl | 28% |
- Molecular Docking : Simulate binding modes with AChE (PDB ID: 4EY7) to prioritize synthetic targets .
Methodological Challenges and Solutions
Q. How are synthetic by-products minimized during alkylation?
- Optimized Conditions : Use anhydrous solvents (DMF, THF) and slow reagent addition to reduce N7-alkylation byproducts .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., N3 with TMSCl) before benzylation .
- Analytical Monitoring : TLC (Rf ≈ 0.4 in EtOAc/hexane) or HPLC (C18 column, 254 nm) tracks reaction progress .
Q. What strategies improve crystallinity for X-ray studies?
- Solvent Screening : Recrystallize from ethanol/water (1:3) or DMSO/ether .
- Cryocooling : Flash-cool crystals to 100 K in liquid N₂ to enhance diffraction quality .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets (R-factor < 0.05) .
Data Contradictions and Resolution
Q. Why do biological activity results vary across studies?
Discrepancies arise from:
- Assay Conditions : Differences in enzyme sources (human vs. eel AChE) or buffer pH alter IC₅₀ values .
- Purity Issues : Residual solvents (e.g., DMF) in samples may inhibit enzymes .
- Solution vs. Solid State : Tautomeric forms in solution (NMR) vs. crystal (X-ray) affect binding . Resolution: Standardize protocols (e.g., IC₅₀ determination at pH 7.4) and validate purity via elemental analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
